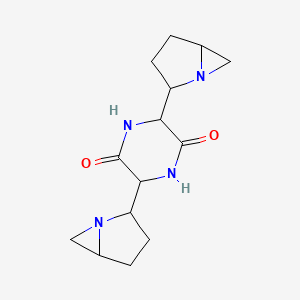
2,5-Piperazinedione, 3,6-bis(1-azabicyclo(3.1.0)hex-2-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Piperazinedione, 3,6-bis(1-azabicyclo(3.1.0)hex-2-yl)- is a heterocyclic compound that features a unique bicyclic structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the 1-azabicyclo(3.1.0)hexane moiety imparts unique chemical and biological properties to the compound.
Vorbereitungsmethoden
The synthesis of 2,5-Piperazinedione, 3,6-bis(1-azabicyclo(3.1.0)hex-2-yl)- can be achieved through several synthetic routes. One common method involves the photochemical decomposition of CHF2-substituted pyrazolines. This process is advantageous due to its simplicity, mild reaction conditions, and excellent functional group tolerance, resulting in moderate to excellent yields . Another approach includes the intramolecular cyclopropanation of 1,6-enynes and the cyclopropanation of N-allylamino acid dimethylamides using titanium (II) reagents .
Analyse Chemischer Reaktionen
2,5-Piperazinedione, 3,6-bis(1-azabicyclo(3.1.0)hex-2-yl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
This compound has diverse applications in scientific research. In medicinal chemistry, it has been studied for its potential as an antitumor agent. Research has shown that derivatives of this compound exhibit antiproliferative activity against various cancer cell lines, including human erythroleukemia (K562), T lymphocyte (Jurkat), and cervical carcinoma (HeLa) cells .
Wirkmechanismus
The mechanism of action of 2,5-Piperazinedione, 3,6-bis(1-azabicyclo(3.1.0)hex-2-yl)- involves its interaction with specific molecular targets and pathways. For instance, its antitumor activity is attributed to its ability to disrupt the actin cytoskeleton in cancer cells, leading to cell cycle arrest and apoptosis . The compound’s unique structure allows it to bind to and inhibit key enzymes and receptors involved in various biological processes, thereby exerting its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
2,5-Piperazinedione, 3,6-bis(1-azabicyclo(3.1.0)hex-2-yl)- can be compared to other similar compounds, such as 2,5-Piperazinedione, 3,6-bis(phenylmethyl)- and 2,5-Piperazinedione, 3,6-bis(2-methylpropyl)- . While these compounds share the piperazinedione core, the presence of different substituents imparts distinct chemical and biological properties. The 1-azabicyclo(3.1.0)hexane moiety in 2,5-Piperazinedione, 3,6-bis(1-azabicyclo(3.1.0)hex-2-yl)- makes it unique by providing a rigid and constrained structure, which is beneficial for specific applications in drug design and materials science.
Eigenschaften
CAS-Nummer |
41944-72-3 |
|---|---|
Molekularformel |
C14H20N4O2 |
Molekulargewicht |
276.33 g/mol |
IUPAC-Name |
3,6-bis(1-azabicyclo[3.1.0]hexan-2-yl)piperazine-2,5-dione |
InChI |
InChI=1S/C14H20N4O2/c19-13-11(9-3-1-7-5-17(7)9)15-14(20)12(16-13)10-4-2-8-6-18(8)10/h7-12H,1-6H2,(H,15,20)(H,16,19) |
InChI-Schlüssel |
XTYLMIUJPHXUPQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(N2C1C2)C3C(=O)NC(C(=O)N3)C4CCC5N4C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


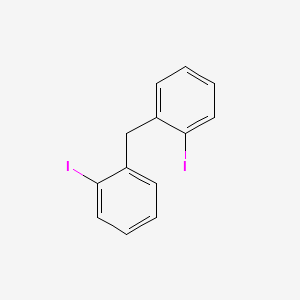


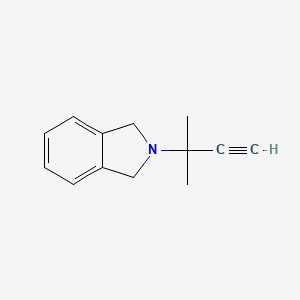
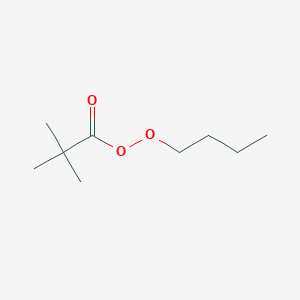



![Piperidine, 1-[(4-methylphenyl)azo]-](/img/structure/B14661485.png)
![(1R,2R)-5-Methyl-1,2,3,6-tetrahydro[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B14661487.png)
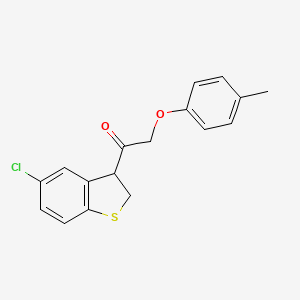
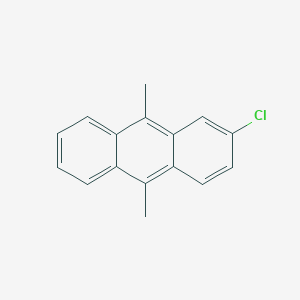
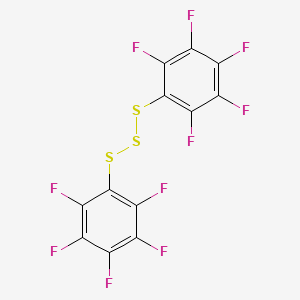
![2-[4-(Benzylamino)phenyl]propanoic acid](/img/structure/B14661523.png)
